molecular formula C14H13NO2S B1439064 2-[(4-Aminobenzyl)thio]benzoic acid CAS No. 1171949-77-1

2-[(4-Aminobenzyl)thio]benzoic acid

Cat. No. B1439064
M. Wt: 259.33 g/mol
InChI Key: WFGQYVNQVYNYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Aminobenzyl)thio]benzoic acid” is a chemical compound with the CAS Number: 1171949-77-1 . It has a molecular weight of 259.33 .


Molecular Structure Analysis

The molecular structure of “2-[(4-Aminobenzyl)thio]benzoic acid” is represented by the linear formula C14H13NO2S . The InChI code for the compound is 1S/C14H13NO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9,15H2,(H,16,17) .

Scientific Research Applications

Anaerobic Degradation Studies

Studies on anaerobic degradation of benzoic acid derivatives, including 2-[(4-Aminobenzyl)thio]benzoic acid, have been conducted. Research by Ziegler et al. (1987) focused on the anaerobic degradation of benzoic acid and its derivatives by a denitrifying Pseudomonas strain, providing insights into the metabolic pathways involved in benzoic acid degradation under anaerobic conditions (Ziegler, Braun, Böckler, & Fuchs, 1987).

Polyaniline Doping

Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including 2-[(4-Aminobenzyl)thio]benzoic acid, as dopants for polyaniline. This research demonstrated the potential of these compounds in enhancing the conductivity and other properties of polyaniline (Amarnath & Palaniappan, 2005).

Spectroscopic Studies

Aydın et al. (2010) conducted spectroscopic studies on compounds derived from 4-aminobenzoic acid, closely related to 2-[(4-Aminobenzyl)thio]benzoic acid. Their research provided detailed insights into the structure and properties of these compounds, which are crucial for various scientific applications (Aydın, Ünver, Aykaç, & Ocak Iskeleli, 2010).

Pseudopeptide Synthesis

Pascal et al. (2000) explored the synthesis of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, which is structurally related to 2-[(4-Aminobenzyl)thio]benzoic acid. This research contributes to the field of peptidomimetics and highlights the potential of these compounds in pseudopeptide synthesis (Pascal, Sola, Labéguère, & Jouin, 2000).

Antibacterial Activity Studies

Research by Parekh et al. (2005) on Schiff bases derived from 4-aminobenzoic acid, a compound similar to 2-[(4-Aminobenzyl)thio]benzoic acid, demonstrated their potential antibacterial properties. This study contributes to understanding the antimicrobial applications of these compounds (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

Safety And Hazards

The safety data sheet for “2-[(4-Aminobenzyl)thio]benzoic acid” indicates that it can cause skin irritation and serious eye damage . It’s also harmful if inhaled and can cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for “2-[(4-Aminobenzyl)thio]benzoic acid” are not specified in the sources I found. As an intermediate in chemical reactions , it may have potential uses in various fields of research and development.

properties

IUPAC Name

2-[(4-aminophenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGQYVNQVYNYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminobenzyl)thio]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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